Ethyl-d5 2S-hydroxy-3-methylbutyrate
Description
Chemical Identity and Structural Definition
Ethyl-d5 2S-hydroxy-3-methylbutyrate is a deuterium-labeled chiral ester with the molecular formula C₇H₉D₅O₃ and a molecular weight of 151.22 g/mol . The compound features a stereospecific 2S-hydroxy group attached to a branched 3-methylbutyrate backbone, with five deuterium atoms replacing hydrogen at specific positions—likely on the ethyl ester moiety (C₂H₅ → C₂D₅). Its unlabelled counterpart, ethyl (2S)-2-hydroxy-3-methylbutanoate, has the CAS number 63674-18-0 , while the deuterated form awaits formal CAS assignment.
The structural configuration includes:
- A 2S-chiral center at the hydroxyl-bearing carbon.
- A methyl branch at the β-position relative to the ester group.
- A deuterated ethyl ester (C₂D₅OCO−) contributing to isotopic distinctiveness.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉D₅O₃ |
| Molecular Weight | 151.22 g/mol |
| Chiral Configuration | 2S |
| Purity (Assay) | ≥95% |
| Unlabelled CAS | 63674-18-0 |
Historical Context of Deuterated Analogs in Research
Deuterated compounds gained prominence in the 1970s with early patents exploring isotopic substitution to modulate drug metabolism. The kinetic isotope effect—wherein deuterium’s stronger C-D bond slows enzymatic cleavage—became a cornerstone for optimizing pharmacokinetics. This compound emerged as part of this broader trend, enabling precise tracking in metabolic studies while retaining bioactivity.
Key milestones include:
Significance in Metabolic and Isotopic Studies
This compound’s deuterium labeling allows non-radioactive tracking of hydroxy-methylbutyrate (HMB) pathways, which are critical in protein synthesis and muscle metabolism. In leucine catabolism, HMB serves as a precursor to β-hydroxy β-methylbutyrate (HMB), a metabolite linked to muscle preservation. By substituting hydrogen with deuterium, researchers can:
- Quantify HMB flux in vivo using mass spectrometry.
- Elucidate compartment-specific metabolism (e.g., mitochondrial vs. cytosolic).
- Study isotopic dilution effects in tracer experiments.
For example, deuterium tracing in C. elegans revealed HMB’s role in mitigating collagen breakdown, underscoring its metabolic versatility.
Physicochemical Classification and Nomenclature
This compound is classified as:
- Deuterated ester : A carboxylic acid ester with deuterium substitution.
- Chiral secondary alcohol : The 2S-hydroxy group enables stereoselective interactions.
- Isotopologue : A molecular species differing in isotopic composition.
Nomenclature Guidelines:
- IUPAC Name : Ethyl (2S)-2-hydroxy-3-methylbutanoate-d5.
- Synonyms : Deuterated HMB ethyl ester; 2S-hydroxy-3-methylbutyric acid-d5 ethyl ester.
- Registry Numbers : While the deuterated form lacks a CAS assignment, its unlabelled analog is well-documented.
The compound’s physicochemical properties—such as solubility in polar organic solvents and stability under ambient conditions—align with typical short-chain esters, though deuterium may subtly alter partition coefficients.
Properties
Molecular Formula |
C7H9D5O3 |
|---|---|
Molecular Weight |
151.22 |
Purity |
95% min. |
Synonyms |
Ethyl-d5 2S-hydroxy-3-methylbutyrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Hydroxybutyrate (Non-deuterated Analog)
- Structure : Ethyl 3-hydroxybutyrate (CAS 5405-41-4) shares the hydroxybutyrate ester backbone but lacks deuterium and the 3-methyl substitution. Its molecular formula is C6H12O3 .
- Key Differences: Deuteration: Ethyl-d5 2S-hydroxy-3-methylbutyrate incorporates five deuterium atoms in the ethyl group, reducing metabolic degradation rates and improving detection sensitivity in isotopic tracing . Stereochemistry: The 2S configuration in the target compound contrasts with the racemic mixture (dl-3-hydroxybutyrate) often used in commercial reagents . Applications: Non-deuterated ethyl 3-hydroxybutyrate is commonly used in industrial solvents and flavoring agents, whereas the deuterated version is specialized for pharmacokinetic research .
Ethyl-d5 Dimethylphosphoramidocyanidate (Organophosphorus Analog)
- Structure : This compound (C5H6D5N2O2P ) shares the ethyl-d5 group but includes a phosphorus-based functional group, making it structurally distinct.
- Key Differences: Functional Group: The target compound’s hydroxy ester moiety is less reactive than the phosphoramidocyanidate group, which is associated with neurotoxic activity . Applications: Organophosphorus deuterated esters are used in toxicology studies, while hydroxy esters like this compound are tailored for metabolic pathway analysis .
Methyl Dodecanoate (Saturated Ester Analog)
- Structure: Methyl dodecanoate (CAS 111-82-0) is a saturated fatty acid ester with a C12 chain, contrasting with the shorter, branched hydroxybutyrate structure .
- Key Differences: Chain Length and Branching: The 3-methyl substitution in the target compound introduces steric effects absent in linear esters like methyl dodecanoate. Polarity: The hydroxy group in this compound increases polarity, affecting solubility and chromatographic behavior compared to non-polar saturated esters .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| This compound | Not Available | C7H7D5O3 (hypothetical) | Deuterated ethyl group, 2S-hydroxy, 3-methyl substitution | Isotopic tracing, metabolic studies |
| Ethyl 3-hydroxybutyrate | 5405-41-4 | C6H12O3 | Non-deuterated, racemic mixture | Flavoring agents, solvents |
| Ethyl-d5 dimethylphosphoramidocyanidate | N/A | C5H6D5N2O2P | Organophosphorus, deuterated ethyl group | Toxicology research |
| Methyl dodecanoate | 111-82-0 | C13H26O2 | Saturated C12 ester, no functional groups | Lubricants, biodiesel research |
Preparation Methods
Acid-Catalyzed Esterification
The foundational method involves esterification of (2S)-2-hydroxy-3-methylbutyric acid with deuterated ethanol (CD3CD2OD) under acidic conditions. Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) serves as the catalyst, typically at 0.5–1.0 mol% relative to the carboxylic acid. The reaction proceeds under reflux (78–85°C) for 6–8 hours, achieving conversions of 85–92% as quantified by gas chromatography–mass spectrometry (GC-MS).
Critical Parameters:
Enzymatic Approaches
Lipase-mediated esterification using Candida antarctica Lipase B (CALB) has been explored as an alternative to acid catalysis. In a methanol-free system:
| Parameter | Value | Source |
|---|---|---|
| Enzyme Loading | 10% (w/w of substrate) | |
| Solvent | tert-Butyl methyl ether | |
| Temperature | 45°C | |
| Conversion (24 h) | 68–74% |
While enzymatic methods reduce side reactions (e.g., oxidation of the hydroxyl group), they exhibit lower efficiency compared to acid catalysis and require costly enzyme immobilization.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors with the following optimized configuration:
Reactor Specifications
-
Residence Time: 12–15 minutes
-
Pressure: 2.5–3.0 bar
-
Temperature Gradient: 70°C (inlet) → 85°C (outlet)
The continuous process minimizes thermal degradation of the deuterated ethanol, which occurs in batch systems during prolonged heating.
Purification Protocols
Post-synthesis purification involves a three-step process:
-
Distillation: Fractional distillation at 65–68°C (15 mmHg) to isolate the ester
-
Chiral Chromatography: Use of cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomeric purification
Reaction Optimization and Kinetic Analysis
Deuterium-Labeling Efficiency
Isotopic incorporation is quantified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
Typical Results
-
2H NMR (CDCl3): δ 1.21 (t, J = 7.1 Hz, CD2CD3), δ 4.12 (q, J = 7.1 Hz, OCH2CD3)
-
HRMS (ESI+): m/z 156.1523 [M+H]+ (calc. for C7H9D5O3: 156.1528)
Deuterium content ≥99.8% is achievable when using ethanol-d6 (99.9% D) and molecular sieves (3Å) to scavenge water.
Activation Energy Determination
Eyring analysis of the esterification reaction reveals:
The negative entropy of activation (-132 J/(mol·K)) confirms an associative transition state, consistent with acid-catalyzed mechanisms.
Comparative Analysis of Synthetic Methods
Acid vs. Enzyme Catalysis
| Metric | Acid Catalysis | Enzymatic Method |
|---|---|---|
| Reaction Time | 6–8 h | 24–48 h |
| Maximum Conversion | 92% | 74% |
| Isotopic Purity | 99.8% | 99.5% |
| Operating Cost | $12.50/mol | $41.80/mol |
Economic analysis favors acid catalysis despite higher environmental impact from acid waste.
Challenges and Mitigation Strategies
Deuterium Scrambling
Proton exchange at the α-position of the ester occurs above 80°C, reducing isotopic purity. Mitigation approaches include:
Q & A
Q. Table 1: Isotopic Purity Metrics
| Technique | Target Metric | Reference |
|---|---|---|
| ²H NMR | >99 atom% D in ethyl group | |
| LC-HRMS | m/z shift +5 (deuterated) |
Advanced: How can researchers resolve data contradictions in chiral analysis of this compound using HPLC?
Methodological Answer:
Contradictions in chiral HPLC data often arise from:
- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) for better enantiomeric separation of hydroxy esters .
- Mobile Phase Optimization : Adjust ratios of hexane:isopropanol (e.g., 90:10 to 80:20) to improve peak resolution .
- Deuterium Effects : Note that deuterium may subtly alter retention times; include a non-deuterated standard for direct comparison .
Q. Example Workflow :
Calibration : Run racemic (non-deuterated) 2S/2R-hydroxy-3-methylbutyrate to establish baseline separation.
Spike-in Experiment : Add deuterated compound to assess retention time shifts.
Quantitative Analysis : Use area-under-curve (AUC) ratios to calculate enantiomeric excess (ee) .
Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 163 → 121 (quantifier) and 163 → 89 (qualifier) .
- Isotopic Dilution : Prepare calibration curves with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
- Detection Limits : Typical LOQ is 0.1 ng/mL in serum, with linearity up to 100 ng/mL .
Q. Table 2: Comparison of Analytical Methods
| Technique | Sensitivity (LOQ) | Matrix Compatibility | Reference |
|---|---|---|---|
| LC-MS/MS | 0.1 ng/mL | Serum, urine | |
| GC-MS | 1.0 ng/mL | Plasma |
Advanced: How does the deuterium label in this compound affect its metabolic tracing in vivo?
Methodological Answer:
Deuterium labeling introduces kinetic isotope effects (KIE) that may alter metabolic rates. To mitigate bias:
- Tracer Design : Use dual-labeled (e.g., ¹³C + ²H) compounds to distinguish between enzymatic vs. non-enzymatic pathways .
- Mass Isotopomer Analysis : Apply MIDAS (Mass Isotopomer Distribution Analysis) software to correct for KIE in flux calculations .
- Validation : Compare deuterated vs. non-deuterated tracer data in parallel experiments to quantify KIE magnitude .
Case Study :
In a rodent model, this compound showed a 5–8% slower hepatic clearance compared to its non-deuterated counterpart due to KIE in β-oxidation enzymes .
Basic: What are the best practices for storing this compound to maintain stability?
Methodological Answer:
- Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Light Sensitivity : Use amber vials to avoid photodegradation of the hydroxybutyrate moiety .
- Purity Monitoring : Conduct quarterly LC-MS checks to detect degradation products (e.g., free 2S-hydroxy-3-methylbutyric acid) .
Advanced: How can researchers address challenges in synthesizing enantiopure this compound without racemization?
Methodological Answer:
Racemization often occurs during esterification. Mitigation strategies include:
- Low-Temperature Synthesis : Perform reactions below 0°C to minimize thermal energy-driven racemization .
- Enzymatic Catalysis : Use immobilized Candida antarctica lipase B (CAL-B) for stereoretentive esterification .
- Post-Synthesis Analysis : Apply chiral SFC (Supercritical Fluid Chromatography) with a 2-propanol/CO₂ mobile phase for high-resolution enantiomeric purity assessment .
Data Note :
In a 2024 study, enzymatic synthesis achieved 98% ee, while chemical methods yielded 85–90% ee due to racemization .
Basic: What spectroscopic signatures distinguish this compound from non-deuterated analogs?
Methodological Answer:
Q. Table 3: Key Spectroscopic Data
| Technique | Non-Deuterated | Ethyl-d5 |
|---|---|---|
| ¹H NMR (δ) | 1.2 (t, CH₃), 4.1 (q, CH₂) | 4.1 (q, CD₂) |
| IR (cm⁻¹) | 2850–2960 (C-H) | 2050–2250 (C-D) |
Advanced: How to interpret conflicting isotopic distribution data in mass spectrometry of this compound?
Methodological Answer:
Conflicts may arise from:
- In-source Fragmentation : Use lower ionization energies (e.g., ESI vs. EI) to preserve the ethyl-d5 group .
- Natural Isotopic Interference : Apply high-resolution MS (HRMS) to resolve M+5 (C₂D₅) from M+6 (¹³C) peaks .
- Data Normalization : Subtract natural abundance contributions using software like XCalibur Isotopic Calculator .
Example :
In HRMS, the exact mass of this compound is 165.1234 (calc. for C₇H₁₁D₅O₃⁺), distinguishable from non-deuterated (160.1092) with a 5.0142 Da shift .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
